(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone
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Overview
Description
(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone: is a chiral morpholinone derivative. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methylpropyl group. It is of interest in various fields due to its potential biological activities and applications in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as morpholine and 1-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with 1-methylpropyl bromide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced morpholinone derivatives.
Substitution: The compound can participate in substitution reactions, where the methylpropyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various alkyl halides, nucleophiles, and bases.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced morpholinone derivatives.
Substitution Products: Substituted morpholinone derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Tert-butoxycarbonyl-(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
(5S)-5-[(1S)-1-Methylpropyl]-morpholin-3-one: A closely related compound without the morpholinone ring.
Uniqueness:
Structural Features: The unique substitution pattern on the morpholine ring distinguishes (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone from other similar compounds.
Biological Activity:
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-butan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
GOIZBQWGMLASCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Origin of Product |
United States |
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